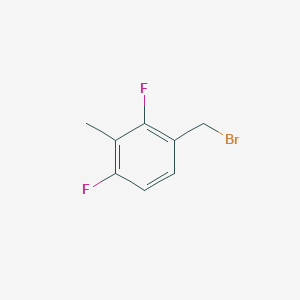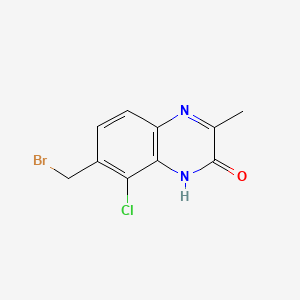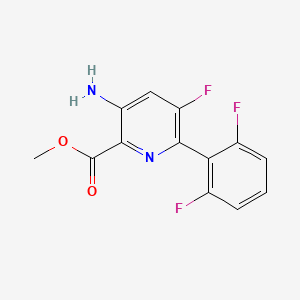
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and a tetrahydro-2H-pyran-2-yl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring. The introduction of the bromine atom and the difluoromethyl group can be achieved through halogenation and fluorination reactions, respectively. The tetrahydro-2H-pyran-2-yl group is usually introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-Bromo-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:
3-Bromo-1H-pyrazole: Lacks the difluoromethyl and tetrahydro-2H-pyran-2-yl groups.
5-(Difluoromethyl)-1H-pyrazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine and difluoromethyl groups.
Propriétés
Formule moléculaire |
C9H11BrF2N2O |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
3-bromo-5-(difluoromethyl)-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H11BrF2N2O/c10-7-5-6(9(11)12)14(13-7)8-3-1-2-4-15-8/h5,8-9H,1-4H2 |
Clé InChI |
CRQMFKWDMOYQII-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C(=CC(=N2)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)





![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)



![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)

